2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide
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Overview
Description
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, bromophenyl, chlorophenyl, and acetohydrazide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-bromobenzaldehyde with 2-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reaction of this amine with acetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or halogen groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide
- 2-{[(S)-(2-Amino-5-bromophenyl)(phenyl)methyl]amino}acetohydrazide
Uniqueness
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide is unique due to the presence of both bromophenyl and chlorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN4O/c16-9-5-6-13(18)11(7-9)15(20-8-14(22)21-19)10-3-1-2-4-12(10)17/h1-7,15,20H,8,18-19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGZVGJVUALRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)NCC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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